synthesis of 1,3-Bis(4-methylphenyl)propan-2-ylamine
synthesis of 1,3-Bis(4-methylphenyl)propan-2-ylamine
An In-depth Technical Guide to the Synthesis of 1,3-Bis(4-methylphenyl)propan-2-ylamine
Executive Summary This technical guide outlines the synthesis of 1,3-Bis(4-methylphenyl)propan-2-ylamine (also known as 1,3-di-p-tolylpropan-2-amine), a symmetric diarylalkylamine structurally related to amphetamine and various dopamine transport inhibitors. The synthesis strategy employs a convergent approach: the formation of the symmetric ketone precursor via decarboxylative ketonization of 4-methylphenylacetic acid, followed by reductive amination to install the primary amine. This route is selected for its atom economy and the avoidance of complex protecting group strategies required by asymmetric synthesis.
Part 1: Retrosynthetic Analysis & Strategy
The target molecule possesses C2 symmetry (ignoring the amine chirality), which simplifies the retrosynthetic disconnection to the C-N bond.
Strategic Disconnections:
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C-N Disconnection: The primary amine is best installed via reductive amination of the corresponding ketone, 1,3-bis(4-methylphenyl)propan-2-one .
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C-C Disconnection: The symmetric ketone backbone can be constructed in a single step by the self-condensation (decarboxylative ketonization) of 4-methylphenylacetic acid .
Figure 1: Retrosynthetic Analysis showing the convergent pathway from 4-methylphenylacetic acid.
Part 2: Precursor Synthesis (The Ketone)[1]
Objective: Synthesis of 1,3-bis(4-methylphenyl)propan-2-one via Magnesium-mediated Decarboxylative Ketonization.
Rationale: Direct pyrolysis of carboxylic acid salts (calcium or magnesium) is the classic and most efficient method for generating symmetric dibenzyl ketones. This method avoids the use of expensive coupling reagents (like DCC) or hazardous organometallics (Grignards) that would be required for alternative routes. Magnesium oxide is chosen as the catalyst/base because magnesium salts typically decompose at lower, more manageable temperatures than calcium salts.
Reagents & Materials:
| Reagent | Role | Stoichiometry |
|---|---|---|
| 4-Methylphenylacetic acid | Precursor | 1.0 equiv |
| Magnesium Oxide (MgO) | Catalyst/Base | 0.6 equiv |
| Diglyme (Optional) | High-boiling Solvent | Solvent (if not neat) |
Experimental Protocol:
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Salt Formation:
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In a 500 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-methylphenylacetic acid (50.0 g, 333 mmol) in 200 mL of water.
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Slowly add Magnesium Oxide (8.1 g, 200 mmol) with stirring.
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Heat the mixture to 80°C for 1 hour to ensure complete formation of the magnesium salt. The solution should become clear or slightly turbid.
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Evaporate the water under vacuum (rotary evaporator) to obtain the dry Magnesium bis(4-methylphenylacetate) salt. Critical: The salt must be bone-dry before pyrolysis.
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Pyrolytic Decarboxylation:
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Transfer the dry salt to a distillation setup equipped with a short-path condenser and a receiving flask.
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Apply a weak vacuum (approx. 50-100 mmHg) to facilitate the distillation of the product.
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Heat the reaction flask using a heating mantle or sand bath. The reaction typically initiates at 280°C – 300°C .
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Mechanism:
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Collect the distillate, which is the crude ketone.[1] The product typically distills as a pale yellow oil between 200°C–220°C (at atmospheric pressure) or lower under vacuum.
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Purification:
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Dissolve the crude distillate in diethyl ether (100 mL).
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Wash with 5% NaHCO3 (2 x 50 mL) to remove unreacted acid.
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Wash with brine (50 mL), dry over anhydrous MgSO4, and concentrate in vacuo.
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Recrystallization: The ketone may solidify upon standing. Recrystallize from cold hexane or ethanol if necessary.
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Yield Expectation: 60-75%.
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Part 3: Primary Amine Synthesis (Reductive Amination)
Objective: Conversion of the ketone to 1,3-bis(4-methylphenyl)propan-2-ylamine.
Rationale: Direct reductive amination using Sodium Cyanoborohydride (NaBH3CN) and Ammonium Acetate is preferred over catalytic hydrogenation (Raney Ni) or Al/Hg amalgam reductions. NaBH3CN is selective for the imine intermediate at pH 6-7 and does not reduce the ketone as rapidly, preventing the formation of the alcohol byproduct.
Reagents & Materials:
| Reagent | Role | Stoichiometry |
|---|---|---|
| 1,3-Bis(4-methylphenyl)propan-2-one | Substrate | 1.0 equiv |
| Ammonium Acetate | Nitrogen Source | 10.0 equiv |
| Sodium Cyanoborohydride | Reducing Agent | 0.7 - 1.0 equiv |
| Methanol | Solvent | 0.1 M conc. |
| HCl (conc.) | Quench/Workup | Excess |
Experimental Protocol:
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Imine Formation (In Situ):
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In a dry round-bottom flask, dissolve 1,3-bis(4-methylphenyl)propan-2-one (10.0 g, 42 mmol) in Methanol (400 mL).
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Add Ammonium Acetate (32.3 g, 420 mmol).
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Stir at room temperature for 30 minutes to allow the equilibrium formation of the imine.
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Reduction:
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Safety Note: Perform in a fume hood. NaBH3CN generates HCN if exposed to strong acid.
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Add Sodium Cyanoborohydride (1.85 g, 29.4 mmol) in one portion.
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Stir the reaction mixture at room temperature for 24 to 48 hours . Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 4:1; stain with Ninhydrin for amine, UV for ketone).
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Workup & Purification:
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Quench: Slowly add concentrated HCl (approx. 5-10 mL) until pH < 2. This decomposes excess hydride and evolves H2 gas. Stir for 30 minutes.
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Evaporation: Remove the methanol under reduced pressure.
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Acid Wash: Dissolve the residue in water (100 mL). Wash the acidic aqueous layer with Diethyl Ether (2 x 50 mL) to remove non-basic impurities (unreacted ketone).
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Basification: Cool the aqueous layer in an ice bath. Basify to pH > 12 using 20% NaOH solution. The amine will oil out or precipitate.
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Extraction: Extract the free base amine with Dichloromethane (DCM) (3 x 50 mL).
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Drying: Dry combined DCM layers over anhydrous Na2SO4 and evaporate to yield the crude amine oil.
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Salt Formation (Hydrochloride):
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Dissolve the crude oil in a minimum amount of dry isopropanol or ether.
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Add a solution of HCl in dioxane or bubble dry HCl gas until precipitation is complete.
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Filter the white solid and dry under vacuum.
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Part 4: Characterization & Validation
Expected Analytical Data:
| Technique | Diagnostic Signal | Interpretation |
| 1H-NMR (CDCl3, Free Base) | Aryl-CH3 (Two equivalent methyl groups) | |
| Benzylic CH2 (Diastereotopic protons) | ||
| Methine CH -NH2 | ||
| Aromatic Protons (AA'BB' system) | ||
| IR Spectroscopy | 3300-3400 cm | N-H stretch (Primary Amine) |
| No peak at 1710 cm | Absence of Ketone (C=O) | |
| Mass Spectrometry | M+ = 239.35 | Molecular Ion (C17H21N) |
Workflow Diagram:
Figure 2: Step-by-step workflow for the conversion of the ketone to the target amine.
Part 5: References
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1,3-Bis(4-methylphenyl)propan-2-one (Precursor Data) . PubChem (CID 12420214). Available at: [Link]
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Ketonic Decarboxylation . Organic Chemistry Portal. Available at: [Link]
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Reductive Amination Procedures . Organic Chemistry Portal. Available at: [Link]
